3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine
Descripción
3-(Hex-1-yn-1-yl)-2,5-dimethylpyrazine is a pyrazine derivative characterized by methyl groups at positions 2 and 5 and a hexynyl substituent (a six-carbon alkyne chain) at position 2. Pyrazines are heterocyclic aromatic compounds critical to flavor and fragrance industries due to their low odor thresholds and diverse sensory profiles, ranging from nutty and roasted to earthy notes . These analogs are key aroma-active compounds in fermented foods, roasted seeds, and microbial volatiles . The hexynyl group’s unsaturated nature and extended carbon chain may alter its physicochemical properties, such as volatility and solubility, compared to shorter alkyl-substituted pyrazines.
Propiedades
Número CAS |
109191-81-3 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
3-hex-1-ynyl-2,5-dimethylpyrazine |
InChI |
InChI=1S/C12H16N2/c1-4-5-6-7-8-12-11(3)13-9-10(2)14-12/h9H,4-6H2,1-3H3 |
Clave InChI |
TXRSNNFYBGECLH-UHFFFAOYSA-N |
SMILES |
CCCCC#CC1=NC(=CN=C1C)C |
SMILES canónico |
CCCCC#CC1=NC(=CN=C1C)C |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Pyrazine Compounds
2,5-Dimethylpyrazine
- Structure : Methyl groups at positions 2 and 3.
- Aroma Profile : Imparts nutty, roasted, and chocolate-like aromas, crucial in coffee, roasted sunflower seeds, and fermented soy products .
- Biological Activity : Inhibits ciliary beat frequency and oocyte pickup in biological assays at low concentrations (LOAEL: 10⁻¹¹ M) .
- Synthesis : Produced via Maillard reactions or microbial pathways (e.g., Escherichia coli expressing L-threonine dehydrogenase) .
3-Ethyl-2,5-dimethylpyrazine
- Structure : Ethyl group at position 3, methyl groups at 2 and 4.
- Aroma Profile: Enhances "toasted nut" and "stir-fried flower" aromas in fermented Tuber melanosporum and Daqu (Chinese fermentation starter) .
- Applications : Key volatile in aroma-enhanced foods and microbial biocontrol agents .
3-Butyl-2,5-dimethylpyrazine
- Structure : Butyl group at position 3.
- Aroma Profile: Contributes to creamy and roasted notes in fermented products .
- Synthesis : Likely formed via alkylation of 2,5-dimethylpyrazine or microbial side-chain elongation.
3-(Hex-1-yn-1-yl)-2,5-dimethylpyrazine (Inferred Properties)
- Structure : Hexynyl (C≡C-C₄H₉) group at position 3.
- Predicted Aroma: May exhibit earthy or woody notes due to the alkyne’s electron-withdrawing effects and extended chain.
- Volatility : Likely lower than 2,5-dimethylpyrazine due to increased molecular weight.
- Synthesis: Requires specialized methods, such as Sonogashira coupling or alkyne-functionalized precursors, unlike microbial routes for shorter alkyl analogs .
Data Tables
Table 1: Structural and Functional Comparison of Pyrazines
| Compound | Substituents | Aroma Notes | Key Applications | Synthesis Methods |
|---|---|---|---|---|
| 2,5-Dimethylpyrazine | 2-CH₃, 5-CH₃ | Nutty, roasted, chocolate | Coffee, fermented foods | Maillard reaction, microbial |
| 3-Ethyl-2,5-dimethylpyrazine | 3-C₂H₅, 2-CH₃, 5-CH₃ | Toasted nut, floral | Aroma enhancement, biocontrol | Alkylation, fermentation |
| 3-Butyl-2,5-dimethylpyrazine | 3-C₄H₉, 2-CH₃, 5-CH₃ | Creamy, roasted | Fermented Daqu | Microbial elongation |
| 3-(Hex-1-yn-1-yl)-2,5-dimethylpyrazine | 3-C≡C-C₄H₉, 2-CH₃, 5-CH₃ | Earthy, woody (predicted) | Specialty flavors (inferred) | Chemical synthesis (e.g., coupling) |
Key Research Findings
Substituent Effects on Aroma: Alkyl chain length and branching influence aroma profiles. For example, 3-ethyl and 3-butyl derivatives enhance complexity compared to 2,5-dimethylpyrazine .
Synthesis Challenges : Microbial pathways dominate shorter alkyl pyrazine production , whereas 3-hexynyl derivatives likely require chemical synthesis, increasing production costs.
Biological Potency : Substituent position (e.g., 2,5 vs. 2,6) significantly affects bioactivity. The hexynyl group’s electron-deficient triple bond may alter receptor interactions compared to methyl or ethyl groups .
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